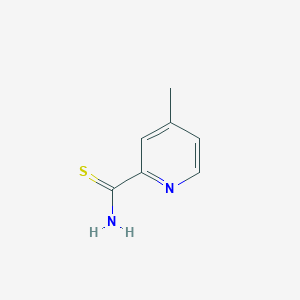

4-Methylpyridine-2-carbothioamide

Description

Significance of Pyridine (B92270) Carbothioamide Scaffolds in Contemporary Chemical Research

Pyridine carbothioamide scaffolds are foundational in modern chemical research due to their diverse biological, physicochemical, and medicinal properties. tandfonline.com The pyridine nucleus is a prominent feature in numerous natural products and is present in a significant portion of both marketed and newly synthesized drugs. researchgate.net This prevalence is attributed to its ability to enhance potency, improve cell membrane penetrability, and favorably alter the metabolic stability and protein-binding characteristics of drug molecules. tandfonline.com The United States Food and Drug Administration has noted that pyridine-containing drugs constitute a substantial percentage of all nitrogen-based heterocyclic compounds approved for medical use. tandfonline.com

The carbothioamide moiety, a sulfur analogue of the more common carboxamide group, imparts unique electronic and steric properties to the molecule. Thioamides are generally more lipophilic and less polar than their oxygen-containing counterparts, which can lead to enhanced permeability across biological membranes and different metabolic pathways. The combination of the pyridine ring and the carbothioamide group has given rise to a class of compounds with a wide array of investigated biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-urease properties. tandfonline.com The adaptability of this scaffold allows for the synthesis of a vast number of derivatives, making it a prime candidate for the development of new therapeutic agents. tandfonline.comresearchgate.net

Historical Context of 4-Methylpyridine-2-carbothioamide in Academic Literature

The specific focus on carbothioamide derivatives of pyridine appears to have gained momentum with the increasing interest in sulfur-containing compounds in medicinal chemistry. The recognition of the unique properties conferred by the thioamide group has led to the systematic synthesis and evaluation of compounds like this compound. Early research likely focused on fundamental synthesis and characterization, with more recent studies delving into its potential biological applications, driven by the successes of other pyridine carbothioamide analogues. tandfonline.commdpi.com

Overview of Key Research Areas Pertaining to the Chemical Compound

Current research on this compound and its related structures is concentrated in several key areas:

Synthesis and Chemical Reactions: A primary area of investigation involves the development of efficient and scalable synthetic routes to produce this compound and its derivatives. Research in this area also explores the reactivity of the compound, including oxidation of the thioamide group to form sulfoxides or sulfones, reduction to an amine, and electrophilic substitution reactions at the methyl group.

Biological Activity Screening: A significant portion of the research is dedicated to exploring the biological potential of this compound. This includes in vitro and in vivo studies to assess its efficacy as an anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory agent. tandfonline.comasm.org For instance, pyridine carbothioamide derivatives have shown promise as urease inhibitors, which is relevant for treating infections caused by ureolytic bacteria. mdpi.comnih.gov

Medicinal Chemistry and Drug Design: Building on the findings from biological screenings, medicinal chemists are actively designing and synthesizing new analogues of this compound to improve potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov This involves computational studies, such as molecular docking, to understand the interactions of these compounds with biological targets like enzymes and receptors. mdpi.comfigshare.com

Coordination Chemistry: The thioamide group in this compound can act as a ligand, binding to metal ions to form coordination complexes. This area of research explores the synthesis, structure, and potential applications of these metal complexes, which can exhibit their own unique catalytic or biological properties.

Compound Information Table

| Compound Name | Molecular Formula | Other Names |

| This compound | C7H8N2S | 4-Methyl-2-pyridinecarbothioamide |

| 4-Methylpyridine (B42270) | C6H7N | 4-Picoline, γ-picoline |

| Pyridine | C5H5N | Azine, Azabenzene |

| 4-Cyanopyridine | C6H4N2 | Isonicotinonitrile |

| Isoniazid (B1672263) | C6H7N3O | Isonicotinic acid hydrazide |

| 4-Methylpyridine-2-carboxamide (B1313314) | C7H8N2O | 4-Methylpicolinamide |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | C7H7ClN4S | - |

| Pyridine 2-yl-methylene hydrazine carboxamide | C7H8N4O | - |

| 2-Methyl-4-bromopyridine | C6H6BrN | - |

| Methyl 4-methylpyridine-2-carboxylate | C8H9NO2 | - |

| 4-Methylpyridine-3-carbothioamide | C7H8N2S | - |

| 4-methylpyridine-3-carboxylic acid | C7H7NO2 | - |

| 4-methylpyridine-2-carboxylic acid | C7H7NO2 | 4-methylpicolinic acid |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 152.22 g/mol | chemicalbook.com |

| Molecular Formula | C7H8N2S | chemicalbook.com |

| Boiling Point | 309.0±44.0 °C (Predicted) | chemicalbook.com |

| Density | 1.212±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 11.99±0.29 (Predicted) | chemicalbook.com |

| Melting Point | 118 °C | avantorsciences.com |

| CAS Number | 16225-37-9 | avantorsciences.com |

| InChI Key | JWYMGFVHPMVUNQ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYMGFVHPMVUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567872 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16225-37-9 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Methylpyridine 2 Carbothioamide and Its Derivatives

Precursor Synthesis and Reactant Selection for Carbothioamide Formation

Utilization of 2-Amino-4-methylpyridine (B118599) in Synthetic Pathways

2-Amino-4-methylpyridine serves as a key building block in the synthesis of various pyridine (B92270) derivatives. sigmaaldrich.comnih.gov It can be used to introduce the 4-methylpyridine (B42270) core, which can then be further functionalized. For instance, 2-amino-4-methylpyridine has been utilized in the synthesis of potent inducible nitric oxide synthase (iNOS) inhibitors. nih.gov The amino group at the 2-position can be a site for further reactions to build the carbothioamide moiety.

One patented method for synthesizing 2-amino-4-methylpyridine starts from ethyl 2-(4-methylfuran) formate. This process involves a series of reactions including ring expansion, hydroxyl chlorination, and dechlorination to yield the crude product. The purification process involves salification with an acid, extraction with an organic solvent, and then basification to obtain the final product with high purity. google.com

Role of Pyridine Carboxaldehydes and Carbazides in Carbothioamide Synthesis

Pyridine carboxaldehydes are crucial precursors in the synthesis of pyridine carbothioamides. tandfonline.com A common and effective method involves the condensation reaction of a substituted pyridine carboxaldehyde with thiosemicarbazide (B42300). nih.govtandfonline.com This reaction is typically carried out in an ethanolic solution at room temperature, often with the addition of sodium acetate (B1210297), leading to the formation of the corresponding thiosemicarbazone, a type of pyridine carbothioamide derivative. nih.gov The reaction is known for its good to excellent yields, with the product precipitating out of the solution, simplifying purification. nih.gov

Similarly, pyridine carbohydrazides can be employed in the synthesis of pyridine carboxamides through electrochemical methods. This approach involves the in situ generation of pyridine acyl radicals from pyridine carbohydrazides, which then react with various amines. rsc.org While this method focuses on carboxamides, it highlights the utility of carbazide precursors in forming related functional groups.

Direct Synthetic Routes to 4-Methylpyridine-2-carbothioamide Analogues

Direct synthetic methods provide efficient pathways to construct the this compound core and its analogues, often through condensation reactions or by utilizing reactive intermediates.

Condensation Reactions for Pyridine Carbothioamide Formation

Condensation reactions are a cornerstone in the synthesis of pyridine carbothioamides. The reaction of various pyridine carboxaldehyde derivatives with thiosemicarbazide is a well-established method. tandfonline.com The process typically involves preparing solutions of the aldehyde and carbazide in ethanol, followed by the dropwise addition of the carbazide solution to the aldehyde solution with continuous stirring. The resulting product precipitates and can be purified by recrystallization from ethanol. tandfonline.com This method has been successfully used to synthesize a series of pyridine carbothioamide and carboxamide derivatives. nih.gov

Theoretical and experimental studies have also investigated the condensation reaction of C4H4+ with pyridine, which can lead to the elimination of a hydrogen atom and the formation of a new C-C bond. researchgate.net While not a direct synthesis of the target molecule, this research provides insights into the reactivity of the pyridine ring in condensation reactions. researchgate.net

Thiocarbamate Intermediate Approaches in Thiourea (B124793) Derivative Synthesis

The synthesis of thiourea derivatives, a class of compounds that includes carbothioamides, can proceed through thiocarbamate intermediates. mdpi.com One approach involves the reaction of amine derivatives with carbon disulfide to form a thiocarbamate intermediate. mdpi.com This intermediate can then be further reacted to yield the desired thiourea derivative. For example, novel thiourea derivatives have been developed by using amine derivatives as nucleophiles on the electrophilic carbon of carbon disulfide (CS2) to synthesize a thiocarbamate intermediate. mdpi.com

Another method for synthesizing thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isocyanate, which then reacts with a heterocyclic amine. mdpi.com Furthermore, the treatment of 6-substituted-2-aminobenzothiazoles with carbon disulfide in an alkaline medium produces a dithiocarbamate (B8719985) intermediate. This intermediate can be reacted in situ with dimethyl sulfate (B86663) to yield 6-substituted-2-(S-methyl-dithiocarbamate)-benzothiazoles, which can then be converted to N-(6-substituted-benzothiazol-2-yl)urea derivatives. nih.gov

Derivatization and Functionalization of the this compound Scaffold

Once the basic this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities. This derivatization can involve reactions at various positions of the pyridine ring or on the carbothioamide group itself. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity. nih.gov The synthesis of these derivatives often involves the oxidation of substituted picolines to generate the corresponding pyridine-2-carboxaldehydes, which are then condensed with thiosemicarbazide. nih.gov

Synthesis of Acyl Thiourea Derivatives

The generation of acyl thiourea derivatives is a fundamental step that typically involves a two-step, one-pot reaction. This process commences with the reaction of an acid chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone. This reaction yields a highly reactive acyl isothiocyanate intermediate. nih.govresearchgate.net

The subsequent addition of an amine, in this case, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline), to the acyl isothiocyanate results in a nucleophilic addition reaction. nih.govresearchgate.net This condensation reaction forms the N-acyl thiourea derivative, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. researchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve the yield of the acyl isothiocyanate formation. nih.gov

Table 1: Synthesis of an Acyl Thiourea Derivative

| Step | Reactants | Intermediate/Product | Reaction Type | Ref. |

|---|---|---|---|---|

| 1 | ortho-toluoylchloride, Potassium thiocyanate | ortho-carbonyl isothiocyanate | Acylation | researchgate.net |

Formation of Thiazolidinone Derivatives from Thioureas

Thiourea derivatives are valuable precursors for the synthesis of 4-thiazolidinones, a class of heterocyclic compounds. The formation of the thiazolidinone ring is typically achieved through the reaction of a thiourea derivative with a compound containing a leaving group adjacent to a carbonyl function, such as chloroacetic acid or ethyl bromoacetate. researchgate.netresearchgate.net

The reaction proceeds via an initial S-alkylation of the thiourea sulfur atom, followed by an intramolecular cyclization (a condensation reaction) to form the five-membered thiazolidinone ring. researchgate.net The regioselectivity of this cyclization can be influenced by factors such as the basicity (pKa) of the amines attached to the thiourea and steric effects like allylic strain. researchgate.net For instance, unsymmetrical 1,3-disubstituted thioureas react with chloroacetyl chloride to yield 2-imino-4-thiazolidinone derivatives. researchgate.net The Knoevenagel condensation can be subsequently used to introduce substituents at the 5-position of the thiazolidinone ring. nih.gov

Table 2: General Synthesis of 4-Thiazolidinone Derivatives from Thioureas

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Ref. |

|---|---|---|---|---|---|

| 1 | 1,3-Disubstituted Thiourea | Chloroacetic Acid or Ester | Base (e.g., NaOAc), Heat | 4-Thiazolidinone | researchgate.net |

Preparation of Triazole Derivatives from Carbothioamides

Carbothioamides, including derivatives of this compound, are key starting materials for the synthesis of 1,2,4-triazoles. One common method involves the reaction of a thiosemicarbazide or a related carbothioamide derivative with a base, such as sodium hydroxide (B78521), followed by heating. scispace.com This base-catalyzed intramolecular cyclization results in the formation of a 1,2,4-triazole-3-thiol (or thione) ring system. scispace.comnih.gov

For example, a 5-(Carbothioamide)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one can be refluxed in an 8% sodium hydroxide solution. scispace.com Upon cooling and acidification with a weak acid like acetic acid, the corresponding 1,2,4-triazole (B32235) product precipitates. scispace.com Another route involves the ring closure of 2,2'-(pyridine-2,5-dicarbonyl)bis-(N-substituted hydrazinecarbothioamides) in a basic medium to yield bis-1,2,4-triazole-3-thiones. nih.gov

Table 3: Synthesis of 1,2,4-Triazoles from Carbothioamides

| Starting Material | Reagents | Key Step | Product | Ref. |

|---|---|---|---|---|

| Thiosemicarbazide/Carbothioamide | 1. NaOH (or other base), Heat2. Acetic Acid (or other acid) | Base-catalyzed intramolecular cyclization and neutralization | 4H-1,2,4-triazole-3-thiol | scispace.com |

Methods for Synthesizing Complex N-Methylpyridine-2-carboxamide Analogues

The synthesis of complex analogues of N-Methylpyridine-2-carboxamide often utilizes condensation reactions. A general approach involves reacting a pyridine carboxaldehyde with a semicarbazide (B1199961) or thiosemicarbazide in the presence of a base like sodium acetate to form semicarbazone and thiosemicarbazone derivatives, respectively. nih.gov

More complex structures, such as pyridine-bridged 2,6-bis-carboxamides, can be prepared starting from materials like 2,6-pyridinedicarbonyl dichloride. mdpi.com This diacid chloride can be coupled with amino acid esters in a slightly basic medium (e.g., using triethylamine) to form the corresponding bis-carboxamide esters. These esters can then be further reacted, for instance, with hydrazine (B178648) hydrate (B1144303) to form dihydrazides, which are versatile intermediates for creating even more complex structures like Schiff bases. mdpi.com

Mechanistic Insights into this compound Synthesis

The synthesis of this compound and its acyl thiourea derivatives is fundamentally governed by the principles of nucleophilic addition. The core reaction involves the attack of the primary amine group of 2-amino-4-methylpyridine on the electrophilic carbon atom of an isothiocyanate group (-N=C=S). nih.gov

The formation of the initial acyl isothiocyanate intermediate is crucial. This species possesses a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. nih.gov The subsequent condensation with the amine is a rapid process. researchgate.net

Further cyclization reactions to form heterocycles like thiazolidinones and triazoles also follow established mechanistic pathways. The formation of thiazolidinones from thioureas involves an initial SN2 reaction where the sulfur atom acts as a nucleophile, followed by an intramolecular cyclization and dehydration. researchgate.net The synthesis of triazoles from thiosemicarbazide precursors typically proceeds through a base-catalyzed intramolecular cyclization, where a terminal nitrogen atom attacks a carbonyl or thiocarbonyl carbon, leading to ring closure and subsequent elimination of a small molecule like water or hydrogen sulfide. nih.gov Computational and experimental studies on related heterocyclic syntheses, such as the formation of imidazo[1,2-a]pyridines from 2-aminopyridines, highlight the role of in-situ generated intermediates and subsequent catalyst-free cyclization steps via processes like prototropic isomerization. colab.ws

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methylpyridine 2 Carbothioamide

Vibrational Spectroscopy for Structural Confirmation and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies

The pyridine (B92270) ring vibrations will also be prominent. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. The presence of the methyl group will be indicated by its characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl group are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.

Based on the analysis of related compounds, the following table summarizes the expected characteristic FT-IR frequencies for 4-Methylpyridine-2-carbothioamide.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (asymmetric and symmetric) | 3400 - 3100 |

| C-H Stretching (aromatic) | > 3000 |

| C-H Stretching (methyl) | 2980 - 2850 |

| C=N Stretching (pyridine ring) | 1600 - 1550 |

| C=C Stretching (pyridine ring) | 1500 - 1400 |

| N-H Bending | 1650 - 1550 |

| C=S Stretching | 850 - 600 |

| C-H Out-of-plane Bending (aromatic) | 900 - 675 |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be instrumental in confirming the vibrations of the pyridine ring and the C=S bond. The symmetric "ring breathing" mode of the pyridine ring is expected to produce a strong and sharp band, typically in the 1000-980 cm⁻¹ region. The C=S stretching vibration is also often more intense in the Raman spectrum compared to the IR spectrum.

A detailed vibrational analysis of the closely related 2-ethylpyridine-4-carbothioamide has been reported, providing a basis for the assignment of Raman active modes. nih.gov The study highlights the characteristic Raman bands for the pyridine ring and the carbothioamide group. For this compound, the intense ring breathing vibration and the C=S stretching vibration would be key diagnostic peaks in its Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete elucidation of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound will provide detailed information about the number and types of protons and their neighboring atoms. The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern. For a 2,4-disubstituted pyridine ring, one would expect to see distinct signals for the protons at positions 3, 5, and 6.

The protons of the primary thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, due to their acidic nature and potential for hydrogen bonding. The methyl group protons will give rise to a sharp singlet in the upfield region, likely around δ 2.2-2.5 ppm. chemicalbook.com

The expected ¹H NMR chemical shifts for this compound are summarized in the table below, based on data from analogous structures. chemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.0 - 7.5 | Doublet |

| Pyridine H-5 | 7.0 - 7.5 | Doublet of doublets |

| Pyridine H-6 | 8.0 - 8.5 | Doublet |

| -CSNH₂ | 8.0 - 10.0 | Broad Singlet |

| -CH₃ | 2.2 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected for the thioamide carbon (C=S), typically appearing in the range of δ 190-210 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, between δ 120 and 160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon bearing the methyl group (C4) will have distinct chemical shifts. The methyl carbon will appear in the upfield region, typically around δ 20-25 ppm. researchgate.net

Based on data for related compounds, the anticipated ¹³C NMR chemical shifts are presented in the following table. researchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 190 - 210 |

| Pyridine C2 | 150 - 160 |

| Pyridine C3 | 120 - 130 |

| Pyridine C4 | 145 - 155 |

| Pyridine C5 | 120 - 130 |

| Pyridine C6 | 145 - 155 |

| -CH₃ | 20 - 25 |

Other NMR Techniques (e.g., ³¹P NMR) for Complex Characterization

While not directly applicable to this compound itself, other NMR techniques can be crucial for characterizing complexes or derivatives of this compound. For instance, if the thioamide were to be used as a ligand in a coordination complex with a phosphorus-containing metal center, ³¹P NMR spectroscopy would be essential for characterizing the coordination environment of the phosphorus atom. This technique provides information on the chemical shift and coupling constants of the phosphorus nucleus, which are sensitive to its electronic and steric environment within the complex.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of compounds like this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for a related compound, pyridine-2-yl-methylene thiosemicarbazide (B42300), was observed at an m/z of 181, with a relative abundance of 20.7%. mdpi.com The base peak was seen at m/z 180 (99.9%), with other significant fragments appearing at m/z 120 (48%), 92.0 (32%), and 64.9 (28%). mdpi.com For 6-methylpyridine-2-yl methylene (B1212753) hydrazine-1-carbothioamide, the molecular ion peak was detected at m/z 194. mdpi.com

The fragmentation pathways of similar structures, such as ketamine analogues, often involve α-cleavage and subsequent losses of small molecules or radicals. nih.gov For instance, the fragmentation of 2-oxo-PCE leads to a stable fragment ion at m/z 189.1518. nih.gov Further fragmentation can involve the loss of radicals like methyl, ethyl, or propyl groups. nih.gov These established patterns in related molecules provide a framework for predicting and interpreting the mass spectrum of this compound.

| Compound | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) and Relative Abundance (%) |

| Pyridine-2-yl-methylene thiosemicarbazide mdpi.com | 181 (20.7%) | 180 (99.9%), 120 (48%), 92.0 (32%), 64.9 (28%) |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide mdpi.com | 194 | Not specified |

| 2-Pyridine-2-yl-methylene hydrazine (B178648) carboxamide mdpi.com | 164.14 (10%) | 120.1 (99.9%), 92.1 (36%), 65.1 (20%) |

| 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide mdpi.com | 232.2 (8%) | 188.1 (99.9%), 160.1 (40%), 140.1 (24%) |

| 5-Chloropyridine-2yl-methylene hydrazine carboxamide mdpi.com | 200 (4%) | 154.1 (97.7%), 126 (26%), 99.0 (18%) |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Analogues

Single crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For analogues of this compound, this method has provided detailed insights into their molecular geometry and intermolecular interactions. For example, the crystal structure of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide has been fully characterized using X-ray crystallography, revealing the potential for both intermolecular and intramolecular hydrogen bonds. researchgate.netresearchgate.net This is a common feature in thioamide derivatives and significantly influences their crystal packing. researchgate.net

The analysis of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, a carbamate (B1207046) analogue, showed the presence of two conformers within the crystal lattice, with one having an equatorial and the other an axial ester group relative to the piperidine (B6355638) ring. nih.gov This highlights the conformational flexibility that can be captured by single crystal X-ray diffraction. Instruments like the Bruker D8 Venture are equipped with micro-focus X-ray sources (Mo and Cu radiation), which are suitable for analyzing very small crystals of organic molecules. lbl.gov

Crystallographic Analysis of Metal Complexes Involving Pyridine Carbothioamides

Pyridine carbothioamides are effective ligands in coordination chemistry, and X-ray crystallography is crucial for characterizing the resulting metal complexes. The thioamide sulfur and pyridine nitrogen atoms can act as bidentate ligands, forming stable complexes with various metal ions. For instance, lanthanide(III) complexes with 2-propyl pyridine-4-carbothioamide have been synthesized and characterized by X-ray diffraction, revealing a general formula of [LnL3Cl2(H2O)2]Cl, where L is the bidentate ligand. orientjchem.org

In a centrosymmetric binuclear copper(II) complex, each Cu(II) atom exhibits a distorted trigonal–bipyramidal coordination environment with four nitrogen atoms from two bidentate 1,10-phenanthroline (B135089) ligands and one oxygen atom from a monodentate N,N′-(1,4-phenylenedicarbonyl)diglycinate anion. researchgate.net The crystal structure of a nickel(II) complex with a ligand derived from oxalohydrazidehydroxamic acid and formaldehyde (B43269) shows a square-planar N2O2 coordination arrangement around the central Ni(II) atom. jyu.fi These studies demonstrate the power of X-ray crystallography in defining the coordination geometry and stereochemistry of metal complexes involving pyridine carbothioamide-type ligands.

Hirshfeld Surface Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of the crystal packing. For a thioamide derivative, 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, Hirshfeld surface analysis revealed that H···H interactions are the most significant, contributing 40.9% to the Hirshfeld surface. nih.gov Other important contacts include C···H/H···C (23.7%), S···H/H⋯S (10.7%), N···H/H⋯N (8.1%), and O···H/H⋯O (7.0%). nih.gov

In the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium salts, Hirshfeld analysis was used to compare intermolecular interactions. nih.gov Despite the presence of two aromatic rings, C⋯C stacking interactions were found to be minor, contributing only 2.9% in the chloride salt and slightly more in the bromide and iodide salts (6.7% and 6.4%, respectively). nih.gov This indicates that other interactions, such as hydrogen bonding, play a more dominant role in the crystal packing. For 2,2':4',4'':4'',4'''-quaterpyridine, the most important interactions on the Hirshfeld surface were identified as C—H···N/H···N—C interactions. whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide (B126) has been reported as part of its characterization. researchgate.net Density-functional theory (DFT) and UV-Vis investigations of a bis-thiourea derivative suggest a strong tendency to form stable copper ion complexes. researchgate.net The optical properties of materials can be significantly influenced by the formation of such complexes.

For p-carboxyphenylammonium dihydrogenmonophosphate, UV-Vis spectra were measured in the 190–600 nm range using aqueous solutions. jmaterenvironsci.com The study of lanthanide(III) complexes with 2-propyl pyridine-4-carbothioamide also included characterization by UV-Visible spectroscopy. orientjchem.org These studies indicate that UV-Vis spectroscopy is a standard technique for characterizing both the organic ligands and their metal complexes, providing insights into their electronic structure and potential applications in optical sensing. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of elements in a compound, which allows for the verification of its stoichiometric formula. The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was characterized by elemental analysis to confirm its composition. researchgate.net Similarly, various pyridine carboxamide and carbothioamide derivatives have had their elemental compositions determined. mdpi.com

For example, the calculated elemental analysis for pyridine-2-yl-methylene thiosemicarbazide is C = 46.65%, H = 4.47%, and N = 31.09%. mdpi.com For 6-methylpyridine-2-yl methylene hydrazine-1-carbothioamide, the calculated values are C = 49.46%, H = 5.19%, and N = 28.84%. mdpi.com This technique is routinely employed alongside spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized compounds. researchgate.netresearchgate.net

| Compound | %C | %H | %N |

| Pyridine-2-yl-methylene thiosemicarbazide mdpi.com | 46.65 | 4.47 | 31.09 |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide mdpi.com | 49.46 | 5.19 | 28.84 |

| 2-Pyridine-2-yl-methylene hydrazine carboxamide mdpi.com | 51.21 | 4.91 | 34.13 |

| 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide mdpi.com | 41.39 | 3.04 | 24.13 |

| 5-Chloropyridine-2yl-methylene hydrazine carboxamide mdpi.com | 42.33 | 3.55 | 28.21 |

Computational and Theoretical Investigations of 4 Methylpyridine 2 Carbothioamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

DFT calculations, particularly using the B3LYP method with various basis sets, have been instrumental in elucidating the fundamental properties of 4-Methylpyridine-2-carbothioamide.

Calculation of Vibrational Frequencies and Spectroscopic Parameters (IR, Raman, NMR)

DFT methods are employed to calculate the vibrational frequencies of this compound, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled to improve agreement with experimental data. nih.gov A detailed analysis of the vibrational modes provides a thorough understanding of the molecule's structural dynamics. nih.gov Similarly, theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts aid in the interpretation of experimental NMR spectra, providing a complete picture of the molecule's electronic environment. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Pyridine (B92270) Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3289 |

| N-H+ stretch (secondary amine) | 3214 |

| Aromatic C-H stretch | 2931 |

| Aromatic C=C and C=N stretch | 1659, 1611 |

| Aromatic C-H in-plane bend | 1147 |

This table is illustrative and based on data for a related pyridine compound, 2-amino-5-methylpyridinium salicylate, calculated at the B3LYP/6-311G level. malayajournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the HOMO is typically located over the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting regions. The energy of these orbitals and their gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity index. malayajournal.orgnih.gov A small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher chemical reactivity and biological activity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| E(HOMO) | -6.646 |

| E(LUMO) | -1.816 |

| Energy Gap | 4.83 |

This data is representative for a related compound, quinoline, calculated at the DFT/6-31+G(d,p) level. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the negative potential is generally concentrated around the electronegative nitrogen and sulfur atoms, while the positive potential is located around the hydrogen atoms. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their electronic absorption spectra. nih.govgrowingscience.comnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Vis spectrum. scirp.orggrowingscience.com These theoretical spectra can then be compared with experimental data to understand the electronic transitions occurring within the molecule. scirp.org For this compound, TD-DFT studies can elucidate the nature of the electronic transitions, such as n→π* or π→π*, which are responsible for its characteristic absorption bands.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow researchers to visualize and analyze the interactions of a ligand with its target protein at an atomic level. These methods are instrumental in drug discovery and materials science for predicting binding affinities, understanding mechanisms of action, and assessing the stability of molecular complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is essential for understanding the binding mode of potential drug candidates within the active site of a biological target.

Research into pyridine carbothioamide derivatives has frequently utilized molecular docking to explore their potential as enzyme inhibitors. nih.gov A significant area of this research focuses on the urease enzyme, a nickel-dependent metalloenzyme implicated in pathologies associated with bacteria like Helicobacter pylori. nih.govmdpi.com Docking studies are performed to elucidate the binding interactions of these inhibitors with the enzyme's active site. mdpi.com

While specific docking studies focusing exclusively on this compound are not extensively detailed, research on structurally similar compounds provides valuable insights. For instance, studies on various substituted pyridine carbothioamides reveal that the inhibitory potential is influenced by the type and position of substituents on the pyridine ring. mdpi.com An electron-donating methyl group (CH₃) at the ortho-position of the pyridine ring of a carbothioamide has been shown to result in specific inhibition against urease. mdpi.com In one study, 6-Methylpyridine-2-yl methylene (B1212753) hydrazine-1-carbothioamide demonstrated an IC₅₀ value of 6.41 ± 0.023 µM. mdpi.com The general binding mode for these compounds involves the carbothioamide or thiosemicarbazone moiety interacting with the nickel ions in the urease active site, while the pyridine ring forms further interactions with surrounding amino acid residues. nih.govmdpi.com

The table below summarizes the inhibitory activity of several pyridine carbothioamide derivatives against urease, demonstrating the structure-activity relationship explored through these computational and in-vitro studies.

| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |

| 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | nih.govmdpi.com |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | nih.gov |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide (Rx-2) | Urease | 6.41 ± 0.023 | mdpi.com |

| Thiourea (B124793) (Standard) | Urease | 18.93 ± 0.004 | mdpi.com |

This table is for illustrative purposes and shows data for related compounds to infer the potential of this compound.

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to investigate the dynamic stability and behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic physiological environment by modeling the movements of atoms and molecules, confirming whether the binding pose predicted by docking is stable. mdpi.com

For carbothioamide derivatives, MD simulations have been crucial in validating their interaction with target enzymes. researchgate.netmdpi.com In a study on a carbothioamide analog targeting the CYP51 protein, a 100 ns simulation demonstrated that the protein-ligand complex was stable, with a mean Root Mean Square Deviation (RMSD) of 0.31 nm. researchgate.net Such low RMSD values indicate that the ligand does not significantly deviate from its initial binding pose, suggesting a stable interaction. researchgate.net

Similarly, MD simulations of hydrazine-1-carbothioamide derivatives bound to bovine carbonic anhydrase II (b-CA II) were conducted for 50 ns. mdpi.com The results confirmed that the ligands were stably bound to the target, supporting the docking and inhibitory findings. mdpi.com These simulations typically involve solvating the complex in a water model, neutralizing it with ions, and running the simulation at a constant temperature and pressure to mimic physiological conditions. mdpi.com The dynamic stability of the complex is a key indicator of the ligand's potential as an effective inhibitor. mdpi.com

| Simulation Parameter | Value/Condition | Purpose | Reference |

| Simulation Time | 50 ns - 100 ns | To observe the long-term stability of the complex | researchgate.netmdpi.com |

| Force Field | Amber 14ff, GAFF2 | To define the physics of atomic interactions | mdpi.com |

| Water Model | TIP3P | To solvate the system realistically | mdpi.com |

| Key Analysis Metric | Root Mean Square Deviation (RMSD) | To measure the deviation from the initial pose | researchgate.netmdpi.com |

| Stability Indication | Low and convergent RMSD values (e.g., < 0.4 nm) | Confirms a stable ligand-protein binding mode | researchgate.net |

This table presents typical parameters from MD simulations of related carbothioamide compounds.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Theoretical predictions, primarily using Density Functional Theory (DFT), are vital for identifying new materials with potential applications in optoelectronics and photonics. nih.gov Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion and optical switching. jhuapl.edu Organic molecules, particularly those with delocalized π-electron systems, are of great interest for NLO applications due to their potentially large hyperpolarizability. nih.gov

The NLO properties of a molecule are determined by its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This intramolecular charge transfer is a key source of high NLO responses. nih.gov Compounds like this compound, which contain a π-rich pyridine ring and a carbothioamide group, are candidates for NLO activity.

Computational studies on similar heterocyclic systems, such as pyrimidine (B1678525) derivatives and Schiff bases, have demonstrated the effectiveness of DFT in predicting NLO properties. nih.govnih.gov These calculations can determine key NLO parameters:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG). For a material to be SHG-active, it must crystallize in a non-centrosymmetric space group. nih.gov

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Theoretical investigations on NLO materials often compare the calculated properties of a new compound to those of known NLO materials, like urea, to benchmark its potential. jhuapl.edu The enhancement of NLO behavior in a crystalline environment compared to an isolated molecule is also a key area of investigation. nih.gov

| NLO Parameter | Description | Significance |

| α (Polarizability) | Molecular response to an external electric field. | Influences the linear refractive index. |

| β (First Hyperpolarizability) | Second-order response, responsible for effects like SHG. | Key parameter for frequency-doubling materials. |

| γ (Second Hyperpolarizability) | Third-order response, related to phenomena like four-wave mixing. | Important for optical switching and data processing. |

This table describes the key parameters evaluated in theoretical NLO studies.

Medicinal Chemistry and Structure Activity Relationship Sar of 4 Methylpyridine 2 Carbothioamide Scaffolds

Mechanistic Investigations of Biological Action

A key mechanistic feature of some 4-methylpyridine-2-carbothioamide derivatives is their action as prodrugs, which require metabolic activation to exert their biological effects. This is particularly evident in their anti-mycobacterial activity.

The compound MMV687254 is a prime example of a prodrug that necessitates activation. nih.gov Its anti-mycobacterial properties are dependent on hydrolysis by the mycobacterial enzyme AmiC. asm.orgnih.gov This hydrolysis cleaves the molecule, likely leading to the formation of metabolites that are the ultimate active agents. nih.gov This activation mechanism contributes to the compound's specificity for mycobacteria, as organisms lacking a homologous enzyme would be unable to process the prodrug. nih.gov

The concept of prodrug activation through hydrolysis is a well-established strategy in drug design. mdpi.com In the case of MMV687254, the hydrolysis by AmiC is a critical step that "unmasks" the active pharmacophore. asm.org This targeted activation within the pathogen can enhance efficacy while potentially reducing off-target effects.

Inhibition of Key Bacterial Biosynthesis Pathways

The antibacterial effect of compounds derived from the this compound scaffold can be attributed to their ability to interfere with essential life processes in bacteria, including the synthesis of the cell wall and the activation of metabolic pathways.

Mycolic Acid Synthesis Inhibition

The mycobacterial cell wall is a complex and unique structure characterized by a high content of mycolic acids, which are long-chain fatty acids crucial for the survival and virulence of pathogens like Mycobacterium tuberculosis. Inhibition of mycolic acid synthesis is a validated strategy for antitubercular drugs. For instance, ethionamide, a structural analogue of isoniazid (B1672263) containing a thioamide group, is known to inhibit this pathway. capes.gov.br While direct evidence for this compound is still under investigation, related pyridine (B92270) derivatives have shown potent activity against targets in this pathway.

Research has identified Mycobacterial membrane protein Large 3 (MmpL3) as an essential transporter for mycolic acids across the inner membrane, making it a prime therapeutic target. nih.gov Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives that act as MmpL3 inhibitors. nih.gov These compounds interfere with the transport of trehalose (B1683222) monomycolate (TMM), a key precursor, leading to its accumulation in the cytoplasm and disrupting the formation of the bacterial cell wall. nih.gov This highlights the potential of the pyridine core, a central feature of this compound, in targeting the crucial mycolic acid pathway.

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are vital enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. As these pathways are essential for bacterial viability and virulence, and since bacterial PPTases are distinct from their human counterparts, they represent an attractive target for novel antibacterial agents. Although not the specific compound , research into scaffolds containing the pyridine-carbothioamide moiety has yielded potent inhibitors. For example, a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides demonstrated submicromolar inhibition of the bacterial Sfp-type PPTase with no activity against the human orthologue, underscoring the potential for selective toxicity.

Cellular Mechanisms of Action

Beyond direct enzyme inhibition, compounds based on the pyridine scaffold can exert their antibacterial effects by modulating host cellular processes.

Induction of Autophagy

Autophagy is a cellular process for degrading and recycling cellular components, which can be harnessed by the host to eliminate intracellular pathogens. Recent studies on pyridine carboxamide derivatives, close structural relatives of carbothioamides, have revealed a dual mechanism of action against M. tuberculosis. A promising hit, MMV687254, was found to be a prodrug requiring hydrolysis by the bacterial amidase AmiC for its activity. asm.org Interestingly, this compound was significantly more effective at killing bacteria within macrophages than in liquid culture. asm.org This enhanced intracellular activity was attributed to the compound's ability to induce autophagy in the host macrophages, suggesting that it not only inhibits a bacterial metabolic pathway but also stimulates the host's antimicrobial defenses. asm.org This dual-action approach represents a sophisticated strategy for combating intracellular pathogens.

Structure-Activity Relationship (SAR) Analysis for Efficacy Enhancement

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to designing more potent and selective drugs.

Influence of Substituents on Biological Potency and Selectivity

Systematic modification of the this compound scaffold has provided valuable insights into the chemical features that govern antibacterial potency. Studies on related picolinamide (B142947) and N-(4-methylpyridin-2-yl)thiophene-2-carboxamide series have demonstrated that the nature and position of substituents are critical. mdpi.comnih.gov

For instance, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides tested against ESBL-producing E. coli, the introduction of various substituents on a terminal phenyl ring led to a range of activities. mdpi.com The presence of electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) at different positions significantly influenced the minimum inhibitory concentration (MIC).

Table 1: SAR of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues

| Compound | Substituent (R) on Phenyl Ring | Zone of Inhibition (mm at 50 mg) |

|---|---|---|

| 4a | 4-F | 13 ± 2 |

| 4b | 2-Cl | 10 ± 1 |

| 4c | 4-Cl | 15 ± 2 |

| 4d | 2-Br | 11 ± 1 |

| 4e | 4-Br | 12 ± 2 |

| 4f | 2-OCH3 | 9 ± 1 |

| 4g | 4-OCH3 | 11 ± 1 |

| 4h | 4-CH3 | 10 ± 1 |

Data sourced from a study on ESBL-producing E. coli. mdpi.com

The data indicates that a chloro group at the para-position (Compound 4c ) conferred the highest activity in this series. mdpi.com Similarly, a review of various pyridine derivatives showed that the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity, whereas bulky groups or certain halogen substitutions may decrease it. nih.gov

Exploration of Core Modifications and Side Chain Variations

Modifying the core structure and exploring different side chains are key strategies for improving the pharmacological properties of a lead compound. The versatility of the pyridine ring allows for extensive structural diversification.

Research on imidazo[4,5-b]pyridine derivatives showed that alkylation at different nitrogen atoms of the imidazole (B134444) ring results in regioisomers with distinct biological activities. mdpi.com In another example, linking the 4-methylpyridine-2-carboxamide (B1313314) moiety to different heterocyclic systems, such as thiophene, has been explored. mdpi.com The synthesis of thienopyridine derivatives from pyridinethione precursors has also yielded compounds with significant antimicrobial activity. researchgate.netnih.gov These studies demonstrate that the core can be fused with other rings to create novel chemical entities with enhanced potency. Side chain variations, such as altering the length and branching of alkyl chains, have also been shown to be a critical factor for antimicrobial efficacy in pyridine-based compounds. mdpi.com

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with a biological target. In drug design, exploring stereoisomers is crucial for identifying the most active and selective conformation. For example, in the lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for TYK2 inhibitors, the introduction of a fluorocyclopropylamide moiety with a specific stereochemistry ((1R,2R)-2-fluorocyclopropylamide) was found to significantly improve potency and selectivity. nih.gov While specific stereochemical studies on this compound itself are limited in the reviewed literature, the principle remains a key consideration for future optimization efforts of this scaffold.

Lead Identification and Optimization Strategies

The discovery of new antibacterial agents often begins with the screening of large compound libraries, followed by a meticulous process of lead optimization.

A prime example is the identification of the pyridine carboxamide derivative MMV687254 from the Pathogen Box library in a phenotypic screen against M. tuberculosis. asm.org This initial hit was specifically active against mycobacteria. asm.org Subsequent optimization efforts involved detailed structure-activity relationship studies to improve its potency and pharmacokinetic properties, leading to a novel lead candidate with activity against drug-resistant strains and efficacy in a chronic mouse model of infection. asm.org

Another successful strategy involves structure-based drug design. Starting with a promising but moderately potent lead, computational modeling and co-crystal structures can guide the rational design of new analogues. This was effectively used to optimize pyridopyrimidine inhibitors of biotin (B1667282) carboxylase, where redesigning the molecule based on physicochemical properties improved antibacterial potency by up to 64-fold against E. coli. nih.gov Such iterative cycles of design, synthesis, and testing are central to transforming a preliminary hit into a viable drug candidate.

Hit-to-Lead and Lead Optimization Processes in Drug Discovery

The journey from an initial screening "hit" to a viable drug candidate involves the critical phases of hit-to-lead (H2L) and lead optimization. wikipedia.orgupmbiomedicals.com A hit is typically a compound identified from a high-throughput screen that shows activity against a biological target, often with micromolar affinity. wikipedia.org The H2L process refines these initial hits into "lead" compounds by improving potency, selectivity, and initial pharmacokinetic properties. wikipedia.orgupmbiomedicals.com

For a scaffold like this compound, a hypothetical hit might be identified in a screen for enzyme inhibitors, such as urease or kinases. mdpi.com The subsequent lead optimization phase would involve the synthesis of numerous analogs to establish a structure-activity relationship (SAR). The goal is to systematically modify the hit structure to enhance its affinity to the nanomolar range and improve its drug-like properties. wikipedia.org

Medicinal chemists would explore modifications at three primary positions on the this compound scaffold:

The Pyridine Ring: Substitutions at other positions on the pyridine ring can modulate electronic properties, solubility, and interactions with the target protein. For instance, adding electron-withdrawing groups could alter the pKa of the pyridine nitrogen, affecting its binding capabilities. nih.gov

The 4-Methyl Group: This position can be explored for steric and electronic effects. Replacing the methyl group with larger alkyl groups, halogens, or hydrogen-bond donors/acceptors can probe the size and nature of the corresponding pocket in the target protein.

The Thioamide Moiety: The -NH2 group of the thioamide can be substituted (mono- or di-substitution) to alter hydrogen bonding patterns and lipophilicity. The sulfur atom itself is a key interaction point, capable of forming hydrogen and chalcogen bonds. nih.gov

The following table illustrates a hypothetical SAR exploration for a lead optimization campaign starting from this compound.

| Compound | Modification vs. Parent Scaffold | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Parent Scaffold: this compound | - | Initial Hit | Baseline (e.g., IC50 = 5 µM) |

| Analog 1 | Replace 4-Methyl with 4-Ethyl | Explore tolerance for larger alkyl groups in the binding pocket. | Potentially increased or decreased activity depending on pocket size. |

| Analog 2 | Replace 4-Methyl with 4-Trifluoromethyl (CF3) | Introduce a strong electron-withdrawing group to alter ring electronics and potentially add new interactions. | May improve binding affinity through new interactions or altered electronics. |

| Analog 3 | Add 6-Fluoro substituent to the pyridine ring | Probe for interactions with a halogen bond donor and alter pKa of the pyridine nitrogen. | Could enhance binding affinity if a favorable interaction is formed. |

| Analog 4 | N-methylation of the thioamide (NHCH3) | Alter hydrogen bond donor capacity and increase lipophilicity. | Activity may decrease if the second H-bond is critical, or increase due to better membrane permeability. |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Drug design strategies can be broadly categorized into structure-based and ligand-based approaches, both of which are integral to optimizing scaffolds like this compound. nih.gov

Structure-Based Drug Design (SBDD) relies on the availability of a three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR. nih.govnih.gov With the target structure known, computational docking can predict how this compound and its analogs bind within the active site. For example, the crystal structure of an enzyme in complex with the thioamide could reveal key interactions, such as the thioamide sulfur forming hydrogen bonds with backbone amides and the pyridine nitrogen interacting with a specific residue. nih.gov This information allows for the rational design of new derivatives that optimize these interactions or engage with previously unoccupied pockets, a strategy that has been successfully used to develop potent LIMK inhibitors. acs.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach uses the knowledge of a set of molecules known to be active at the target. Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.govdovepress.com

A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to be active. For the this compound scaffold, a hypothetical pharmacophore could be generated based on its key structural elements. Such a model can then be used to screen virtual libraries for new, structurally diverse molecules that fit the pharmacophore and may have the desired biological activity. dovepress.com

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Thioamide -NH2 | Interaction with carbonyls or other H-bond acceptors in the target. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with -OH or -NH groups in the target. |

| Hydrogen Bond Acceptor | Thioamide Sulfur (C=S) | Interaction with -OH or -NH groups in the target. |

| Aromatic Ring | Pyridine Ring | Pi-stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). nih.gov |

| Hydrophobic Feature | 4-Methyl Group | Interaction with a hydrophobic sub-pocket. |

Design of Focused Libraries for Systematic SAR Exploration

Once initial SAR is established, the design of focused libraries is a powerful strategy to systematically and efficiently explore the chemical space around a promising scaffold like this compound. nih.govresearchgate.net Unlike diverse screening libraries, focused libraries consist of a curated set of compounds designed to probe specific hypotheses about the ligand-target interaction. nih.govdrugdesign.org The goal is to make systematic, conservative changes to a core structure to map out the SAR in detail. researchgate.net

The design process begins with selecting a suitable scaffold—in this case, this compound—and identifying points of diversification. nih.gov For this scaffold, the points of diversity would logically be the substituents on the pyridine ring and the thioamide nitrogen. A virtual library is first generated by combining a set of building blocks at these positions, and then a subset is selected for synthesis based on computational models, desired physicochemical properties (like Lipinski's Rule of Five), and synthetic feasibility. researchgate.netdrugdesign.org

For example, a focused library could be designed to explore the requirements of the pocket that binds the 4-position of the pyridine ring.

| Core Scaffold | Position of Variation | Building Blocks for Variation | Objective of Variation |

|---|---|---|---|

| Pyridine-2-carbothioamide (B155194) | Position 4 of Pyridine Ring | -H, -CH3, -CH2CH3, -C(CH3)3 | Probe steric tolerance of the hydrophobic pocket. |

| -F, -Cl, -Br | Investigate the effect of halogens (size and electronegativity). | ||

| -OCH3, -OH | Introduce hydrogen bond donor/acceptor capabilities. nih.gov | ||

| -CF3, -CN | Explore the impact of strong electron-withdrawing groups. |

This systematic approach allows researchers to quickly gain a deep understanding of the SAR, guiding the optimization process toward a final drug candidate with enhanced potency, selectivity, and favorable pharmacokinetic properties. upmbiomedicals.com The use of modern techniques, such as training recurrent neural networks on known active molecules, can further enhance the generation of novel, active compounds for these focused libraries. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Methylpyridine-2-carbothioamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridinecarbothioamides typically involves functionalizing a pyridine precursor. For example, 4-methylpyridine-2-carbonitrile could be treated with hydrogen sulfide (H₂S) or Lawesson’s reagent to introduce the thioamide group. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometry of sulfurizing agents. Post-synthesis purification via silica gel chromatography (as used for analogous compounds in ) ensures high purity. Yield improvements may require iterative adjustments to solvent polarity and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Key for identifying substituent positions and verifying methyl/thioamide groups. For example, methyl protons in analogous pyridines resonate at δ 2.4–2.6 ppm, while thioamide protons appear as broad signals near δ 10–12 ppm .

- HPLC : Used to assess purity (>98% as per standards in ) and detect byproducts. Reverse-phase columns with UV detection (λ = 254 nm) are standard .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₈N₂S has a theoretical mass of 152.04 g/mol).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (especially during synthesis with H₂S).

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Emergency Response : Follow protocols for chemical spills (e.g., neutralize with activated carbon) and exposure (e.g., rinse skin with water for 15 minutes) as outlined in and .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution (e.g., sulfur’s electron-withdrawing effect on the pyridine ring).

- cclib Integration : Use Python libraries (e.g., cclib) to parse output files from multiple quantum chemistry packages (GAMESS, NWChem) and compare vibrational spectra or dipole moments .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study stability under experimental conditions.

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodology :

- Cross-Validation : Reconcile NMR chemical shifts with DFT-calculated isotropic shielding values using linear regression models.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural data if NMR/MS results conflict (e.g., confirming tautomeric forms of the thioamide group).

- Error Analysis : Assess instrument calibration (e.g., NMR referencing with TMS) and sample purity (via HPLC retention time consistency) .

Q. How does the methyl substituent influence the stability and reactivity of this compound under varying pH conditions?

- Methodology :

- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor absorbance changes (e.g., at 270 nm) in buffered solutions (pH 1–13). Compare degradation rates via pseudo-first-order kinetics.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis to pyridine-2-carboxylic acid) and propose mechanisms (e.g., nucleophilic attack at the thioamide group).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (T₅% decomposition temperature) in inert vs. oxidative atmospheres .

Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be characterized?

- Methodology :

- Complexation Studies : React with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water mixtures. Monitor color changes (e.g., Cu-thioamide complexes often exhibit deep blue hues).

- Spectroscopic Analysis :

- EPR : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺).

- IR Spectroscopy : Identify shifts in ν(C=S) stretching frequencies (typically 950–1250 cm⁻¹) upon metal coordination.

- X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond distances and oxidation states .

Notes on Contradictions and Data Interpretation

- Example : Conflicting solubility data (e.g., insolubility in water predicted computationally but observed experimentally) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to detect polymorphs and refine synthetic protocols .

- Recommendation : Maintain detailed reaction logs (e.g., temperature, solvent ratios) and cross-reference with computational models to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.